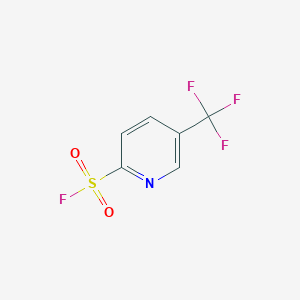

5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride is a chemical compound with the IUPAC name 5-(trifluoromethyl)pyridine-2-sulfonyl fluoride. It has a molecular weight of 229.15 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of 5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride can be achieved through various methods. One method involves the reaction of pyridinethiol with chlorine gas in HCl solution . Another method involves the use of sulfur tetrafluoride to react with pyroglutamic acid .Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride is represented by the InChI code 1S/C6H3F4NO2S/c7-6(8,9)4-1-2-5(11-3-4)14(10,12)13/h1-3H . This indicates that the compound contains six carbon atoms, three hydrogen atoms, four fluorine atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can be used in Pd-catalyzed coupling reactions . It can also be used to synthesize 5-trifluoromethylpyridine-2-sulfonyl chloride .Physical And Chemical Properties Analysis

5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride is a powder that is stored at room temperature . The presence of a fluorine atom and a carbon-containing pyridine in its structure bestows many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación

Synthesis of Metal-Organic Frameworks (MOFs)

The compound can be used in the preparation of (trifluoromethyl)pyridyllithiums, which are crucial in the synthesis of metal-organic frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.

Superior Pest Control Properties

The presence of fluorine and pyridine structure in the compound results in superior pest control properties when compared to traditional phenyl-containing insecticides . This makes it a potential candidate for use in the development of more effective pesticides.

Medicinal Applications

Trifluoromethylpyridine derivatives have been found in several FDA-approved drugs . For example, Ubrogepant, a medicament used for acute migraine with or without visual disturbances, contains a trifluoromethyl group .

Synthesis of Methiodide Salts

The compound can be used in the synthesis of methiodide salts . These salts are often used in organic chemistry as a source of iodomethane.

Preparation of (Trifluoromethyl)pyridyllithiums

The compound can be used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction . These organolithium reagents are useful in various organic synthesis reactions.

Safety and Hazards

Direcciones Futuras

Trifluoromethylpyridine and its intermediates, including 5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the demand for trifluoromethylpyridine derivatives, including 5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride, is expected to increase steadily .

Mecanismo De Acción

Mode of Action

It is known that the trifluoromethyl group in other compounds can enhance the lipophilicity and metabolic stability of the molecule, which may influence its interaction with targets .

Biochemical Pathways

Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Pharmacokinetics

The presence of the trifluoromethyl group can enhance the metabolic stability of the compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . The compound’s stability can also be affected by temperature and humidity .

Propiedades

IUPAC Name |

5-(trifluoromethyl)pyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4NO2S/c7-6(8,9)4-1-2-5(11-3-4)14(10,12)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJUWZWWFSIMHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(4-fluorophenyl)piperazino]carbonyl}-6-isopropylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2619712.png)

![3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2619718.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2619719.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoro-4-methoxybenzamide](/img/structure/B2619727.png)